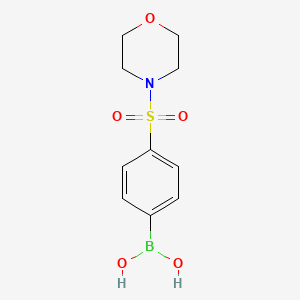
4-(Morpholinosulfonyl)phenylboronsäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anreicherung von Molekülen mit cis-Diol
Phenylboronsäure (PBA), einschließlich 4-(Morpholinosulfonyl)phenylboronsäure, kann verwendet werden, um Boronsäure-Affinitätsmaterialien (BAMs) zu erzeugen, die hochspezifisch für Moleküle mit cis-Diol sind . Diese BAMs werden in verschiedenen Bereichen eingesetzt, z. B. in der Trennung, Sensorik, Bildgebung, Diagnostik und Wirkstoffabgabe . Die PBA-funktionalisierten Polymere zeigen eine extrem hohe Selektivität für Moleküle mit cis-Diol .
Sensorik und Bildgebung
Die pH-reaktive Eigenschaft von PBA ermöglicht seinen Einsatz bei der Entwicklung von pH-reaktiven Materialien . Diese Materialien werden häufig in der Sensorik und Bildgebung eingesetzt . So können beispielsweise fluoreszierende BAM-Nanopartikel für die Sensorik und Bildgebung hergestellt werden .
Wirkstoffabgabe
Die pH-steuerbare Capture/Release-Eigenschaft von PBA macht es zu einem geeigneten Kandidaten für Wirkstoffabgabesysteme . Wenn sich die pH-Umgebung ändert, dissoziiert der von PBA und cis-Diol gebildete Komplex in das ursprüngliche PBA und das cis-Diol .
Trennung
Die PBA-funktionalisierten Polymere können zur selektiven Anreicherung von Nukleosiden oder Brenzcatechinen in realen Proben verwendet werden, um die Empfindlichkeit und Genauigkeit der Zielmoleküldetektion zu verbessern .
Bodenenzyme-Assays
Phenylboronsäure-funktionalisierte magnetische Nanopartikel können synthetisiert werden, um Bodenenzyme für empfindliche Bodenenzyme-Assays schnell zu erfassen . Diese Methode kann verwendet werden, um die Spuren-Enzymaktivität in Rhizosphärenböden zu bestimmen .
Protein-Capture
Die funktionalisierten magnetischen Nanopartikel haben eine viel höhere Protein-Capture-Kapazität als die nackten magnetischen Nanopartikel . Diese Eigenschaft kann zum Einfangen von Enzymen aus Enzymlösungen verwendet werden .
Wirkmechanismus
Target of Action
The primary target of 4-(Morpholinosulfonyl)phenylboronic acid is in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
In the SM coupling reaction, 4-(Morpholinosulfonyl)phenylboronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The main biochemical pathway affected by 4-(Morpholinosulfonyl)phenylboronic acid is the SM coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of 4-(Morpholinosulfonyl)phenylboronic acid is the formation of a new carbon-carbon bond via the SM coupling reaction . This reaction is known for its mild and functional group tolerant conditions, making it a popular choice for carbon-carbon bond formation .
Action Environment
The action of 4-(Morpholinosulfonyl)phenylboronic acid is influenced by the reaction conditions of the SM coupling . The organoboron reagent is relatively stable, readily prepared, and generally environmentally benign . .
Eigenschaften
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO5S/c13-11(14)9-1-3-10(4-2-9)18(15,16)12-5-7-17-8-6-12/h1-4,13-14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRALDPVXKGEEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657280 | |
| Record name | [4-(Morpholine-4-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
486422-68-8 | |
| Record name | [4-(Morpholine-4-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Morpholin-4-ylsulphonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



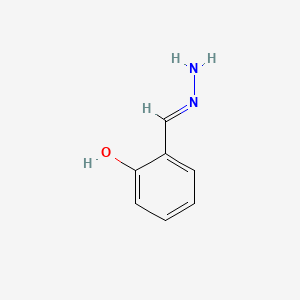


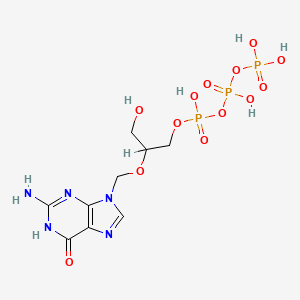

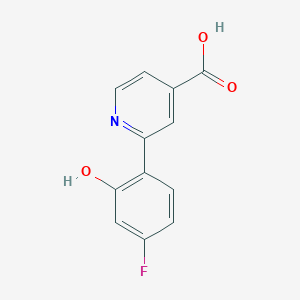
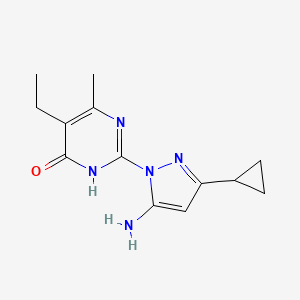
![(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime](/img/structure/B1450824.png)
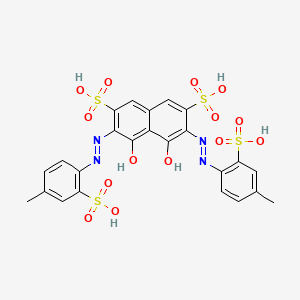
![2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B1450826.png)
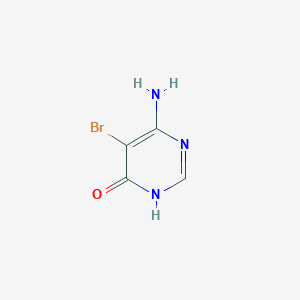
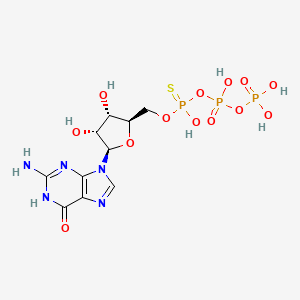
![2-(4-Hydroxy-3,5-Dimethylphenyl)-7-Methyl-5,6,7,8-Tetrahydropyrido[4',3':4,5]thieno[2,3-D]pyrimidin-4(3h)-One](/img/structure/B1450830.png)